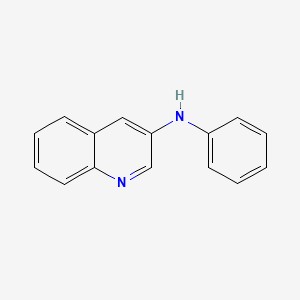

N-phenylquinolin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-phenylquinolin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c1-2-7-13(8-3-1)17-14-10-12-6-4-5-9-15(12)16-11-14/h1-11,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAKKBANTMOIKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Phenylquinolin 3 Amine and Its Derivatives

Established Synthetic Pathways to the N-phenylquinolin-3-amine Core

Several classical and modern synthetic methods have been employed to construct the fundamental this compound structure. These methodologies often involve the formation of the quinoline (B57606) ring system as a key step, followed by the introduction of the phenylamino (B1219803) group at the C3 position.

Copper-catalyzed Amination Reactions

Copper-catalyzed amination, a variation of the Ullmann condensation, represents a common approach for the formation of the C-N bond between a quinoline core and an aniline (B41778) derivative. This method typically involves the reaction of a 3-haloquinoline with aniline in the presence of a copper catalyst. mdpi.com The efficiency of this reaction can be influenced by the nature of the catalyst, ligands, base, and solvent used. For instance, the use of CuI with specific ligands has been shown to be effective in the amination of bromoquinolines. mdpi.com

Key features of this method include:

Versatility: Applicable to a range of substituted anilines and haloquinolines.

Catalyst System: Often requires a copper(I) or copper(II) source and a suitable ligand.

Reaction Conditions: Typically requires elevated temperatures.

A general representation of this reaction is shown below:

Recent advancements have focused on developing milder and more efficient catalytic systems, including the use of copper nanoparticles. mdpi.com

Oxidative Cyclization Approaches Utilizing Organoboron Reagents

A modular approach for synthesizing polysubstituted quinolin-3-amines involves the oxidative cyclization of 2-(2-isocyanophenyl)acetonitriles with organoboron reagents. nih.gov This method, promoted by a mild one-electron oxidant like Mn(III) acetate (B1210297), allows for the construction of the quinoline ring and the introduction of a substituent at the 2-position in a single step. nih.gov

The key advantages of this protocol are:

Mild Reaction Conditions: The use of Mn(III) acetate allows the reaction to proceed under gentle conditions. nih.gov

High Efficiency and Functional Group Compatibility: The method demonstrates good yields and tolerates a variety of functional groups on both the isocyanide and the organoboron reagent. nih.gov

Modular Nature: Allows for the straightforward introduction of diverse substituents. nih.gov

The reaction proceeds via a radical process, providing access to a wide range of functionalized quinoline derivatives. nih.gov

Multi-component Reaction Strategies for Quinoline Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecules like quinolines from simple starting materials in a one-pot synthesis. ijrjournal.comresearchgate.netrsc.org Several MCRs have been developed for the synthesis of the quinoline core, which can then be further functionalized to yield this compound.

One such strategy involves the reaction of aromatic aldehydes, malononitrile, cyclic ketones, and ammonium (B1175870) acetate in the presence of a reusable catalyst. ijrjournal.com Another approach utilizes the reaction of an amine, an aldehyde, and an alkyne, often referred to as an A³ coupling reaction, which can be catalyzed by various metal catalysts. rsc.org For instance, a zinc-based metal-organic framework (MOF) has been used to catalyze the three-component coupling of aromatic amines, aldehydes, and alkynes to produce 2,4-disubstituted quinolines. rsc.org

The Povarov reaction, a [4+2] cycloaddition of imines with alkenes or alkynes, is another powerful MCR for synthesizing substituted quinolines. researchgate.netrsc.org

| MCR Type | Reactants | Catalyst/Conditions | Product Type |

| Friedländer-type | Aromatic aldehyde, malononitrile, cyclic ketone, ammonium acetate | Cellulose-based cerium (IV) | 2-amino-5,6,7,8-tetrahydro-4-phenylquinoline-3-carbonitrile derivatives |

| A³ Coupling | Aromatic amine, aldehyde, alkyne | Zinc-based MOF, neat, 110 °C | 2,4-disubstituted quinolines |

| Povarov-type | Aniline, alkyne, paraformaldehyde | Camphor sulfonic acid (CSA) | 4-aryl quinolines |

Reductive Amination Routes

Reductive amination is a versatile method for forming amines from carbonyl compounds and amines via an imine intermediate. masterorganicchemistry.comwikipedia.org In the context of this compound synthesis, this could involve the reaction of a 3-aminoquinoline (B160951) with a benzaldehyde (B42025) derivative, followed by reduction of the resulting imine. masterorganicchemistry.com Alternatively, a ketone or aldehyde on the quinoline core could be reacted with aniline. wikipedia.org

Common reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄) masterorganicchemistry.com

Sodium cyanoborohydride (NaBH₃CN) masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) masterorganicchemistry.com

This method is highly valuable for creating substituted amines and avoids issues of multiple alkylations that can occur with direct alkylation methods. masterorganicchemistry.com The reaction is typically carried out in a one-pot fashion under neutral or weakly acidic conditions. wikipedia.org

Cyclization of 2-Amino-5-nitrobenzophenone (B23384) Derivatives

A synthetic route to certain quinoline derivatives starts with the cyclization of 2-amino-5-nitrobenzophenone with compounds like acetylacetone (B45752) or ethyl acetoacetate. researchgate.netrsc.orgrsc.org This initial step forms a nitro-substituted quinoline core. The nitro group can then be reduced to an amine, providing a handle for further reactions, such as an acid-amine cross-coupling to introduce the N-phenyl moiety. researchgate.netrsc.orgrsc.org

This pathway has been utilized to synthesize a series of quinoline derivatives with yields for the coupling step ranging from 50-90%. rsc.orgrsc.org

Advanced Derivatization Strategies for this compound Functionalization

Once the this compound core is synthesized, further functionalization can be achieved to modify its properties. Derivatization can occur on the quinoline ring system or the N-phenyl group.

Derivatization strategies often aim to introduce specific functional groups to enhance biological activity or other chemical properties. This can be achieved through various chemical transformations. For instance, the primary or secondary amine functionality can be targeted for acylation or alkylation. libretexts.org The use of derivatizing agents like benzoyl chloride can introduce an acyl group. libretexts.org

For analytical purposes, especially for techniques like HPLC, derivatization is often employed to introduce moieties that enhance detection. libretexts.org For example, reagents can be used to introduce highly conjugated aromatic systems for improved UV-Vis detection or fluorescent tags for fluorescence detection. libretexts.org

Common derivatization reactions for amines include:

Acylation: Reaction with acyl chlorides or anhydrides.

Alkylation: Reaction with alkyl halides.

Silylation: Reaction with silylating agents like MTBSTFA, particularly for GC analysis. sigmaaldrich.com

These derivatization strategies allow for the creation of a diverse library of this compound analogs with a wide range of functionalities.

N-Alkylation and N-Acylation Techniques

N-Alkylation and N-acylation are fundamental transformations for modifying the secondary amine functionality in this compound. These reactions introduce alkyl or acyl groups onto the nitrogen atom, altering the compound's steric and electronic properties.

N-Alkylation can be achieved through various methods. For instance, reaction with alkyl halides in the presence of a base is a common approach. More advanced methods, such as rare-earth-metal-catalyzed reactions, have been developed for specific alkylations, like the synthesis of N-allyl-N-phenylquinolin-3-amine. molaid.com Another relevant strategy involves the reductive amination of carbonyl compounds.

N-Acylation results in the formation of amides, which are key derivatives. This is typically accomplished by reacting this compound with acyl chlorides or acid anhydrides. A prominent method for N-acylation is the acid-amine cross-coupling reaction, which offers high efficiency and functional group tolerance. researchgate.net For example, the synthesis of N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides is achieved by reacting an azide (B81097) intermediate with various alkane amines. nih.gov

Acid-Amine Cross-Coupling Reactions

Acid-amine cross-coupling is a powerful technique for forming amide bonds between this compound and various carboxylic acids. This method typically employs a coupling reagent to activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Commonly used coupling reagents include carbodiimides and uronium-based reagents like Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU). thieme-connect.de For instance, quinoline-amine precursors have been successfully coupled with substituted carboxylic acids using HATU as the coupling agent to produce a variety of quinoline-amide derivatives. researchgate.netrsc.org The process involves the initial formation of an amine from a nitro-quinoline precursor via reduction, which is then subjected to the acid-amine coupling conditions. thieme-connect.deresearchgate.net This methodology is central to creating libraries of amide derivatives for further investigation.

| Coupling Reagent | Substrates | Key Features | Reference |

| HATU | Quinoline amine, Substituted carboxylic acids | High efficiency, mild reaction conditions. | researchgate.net, thieme-connect.de |

| EDC·HCl | Aliphatic amines, Fluorescent carboxylic acid | Used for derivatization for analytical purposes. | spkx.net.cn |

Asymmetric Transfer Hydrogenation for Chiral Derivatization

Asymmetric transfer hydrogenation (ATH) is a premier method for introducing chirality into the quinoline framework, converting this compound into its chiral tetrahydroquinoline derivatives. This reaction reduces the C=N and C=C bonds of the quinoline ring with high stereocontrol. dicp.ac.cn

The process typically involves a chiral catalyst, often a chiral phosphoric acid (CPA) or a transition metal complex (e.g., Ru(II), Ir(III)) with chiral ligands, and a hydrogen source like Hantzsch ester or formic acid. dicp.ac.cndicp.ac.cnrsc.org The choice of catalyst is crucial as it dictates the stereochemical outcome, enabling the synthesis of specific enantiomers or diastereomers. nih.gov This method has been successfully used in the kinetic resolution of axially chiral quinolines, achieving high selectivity factors (s up to 209), demonstrating its precision in creating stereochemically complex molecules. dicp.ac.cnnih.gov The development of ATH provides a direct route to chiral, non-racemic N-containing heterocycles from readily available quinoline starting materials. dicp.ac.cn

| Catalyst System | Hydrogen Source | Substrate Type | Outcome | Reference |

| (R)-CPA | Hantzsch Ester | Axially Chiral 5-/8-Substituted Quinolines | Kinetic resolution with high selectivity (s up to 209). | dicp.ac.cn, nih.gov |

| Chiral Phosphoric Acid | Hantzsch Ester | 2,3-Disubstituted Quinolines | Dynamic kinetic resolution to form three contiguous stereogenic centers. | rsc.org |

| Tethered Ru(II) / Rh(III) | Formic acid/Triethylamine | 2-Methylquinoline | Asymmetric reduction to tetrahydroquinoline (up to 94% ee with Rh catalyst). | dicp.ac.cn |

| Water-soluble Ir catalyst | Not specified | C2-Acylated Quinolines | Consecutive ATH for diastereodivergent synthesis of tetrahydroquinolines. | nih.gov |

Palladium-mediated Substitution Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for both the synthesis of the this compound core and its subsequent functionalization. researchgate.net

The Buchwald-Hartwig amination is a cornerstone reaction for forming the core structure itself. wikipedia.org This reaction couples an aryl halide (e.g., 3-bromoquinoline (B21735) or 3-chloroquinoline) with an amine (aniline) in the presence of a palladium catalyst and a suitable ligand. libretexts.orgorganic-chemistry.org The development of various generations of phosphine (B1218219) ligands (e.g., XPhos, t-BuXPhos) has expanded the scope of this reaction, allowing for the coupling of a wide range of substrates under mild conditions. nih.govacsgcipr.org

Once the this compound scaffold is formed, further substitutions on the quinoline or phenyl rings can be achieved using other palladium-catalyzed reactions. These include:

Suzuki Coupling: Reaction of a halogenated quinoline with an aryl boronic acid. researchgate.net

Heck Coupling: Reaction with alkenes to introduce vinyl groups. researchgate.netnih.gov

Sonogashira Coupling: Reaction with terminal alkynes. researchgate.net

C-H Alkenylation: Direct coupling between a C-H bond on the quinoline ring and an olefin, which can lead to quinoline and dihydroquinoline structures. mdpi.com

These reactions provide powerful and versatile routes to novel substituted quinoline derivatives from halogenated precursors. researchgate.netrsc.org

| Reaction Name | Reactants | Catalyst/Ligand Example | Product Type | Reference |

| Buchwald-Hartwig Amination | Aryl Halide, Amine | Pd₂(dba)₃ / XPhos | Aryl Amine | wikipedia.org, nih.gov |

| Suzuki Coupling | Aryl Halide, Boronic Acid | Palladium complex | Biaryl Compound | researchgate.net |

| Heck Coupling | Aryl Halide, Alkene | Pd(OAc)₂ / PPh₃ | Aryl Alkene | researchgate.net, nih.gov |

| Sonogashira Coupling | Aryl Halide, Alkyne | Palladium complex | Aryl Alkyne | researchgate.net |

| C-H Alkenylation | Arene, Alkene | Pd(OAc)₂ | Aryl Alkene | mdpi.com |

Post-column Derivatization for Analytical Enhancement

For analytical purposes, particularly in high-performance liquid chromatography (HPLC), post-column derivatization (PCD) is a vital technique to enhance the detection of analytes that lack a strong chromophore or fluorophore. nih.govactascientific.com this compound, as an amine, can be converted into a highly detectable derivative after it has been separated on the HPLC column. actascientific.com

The process involves mixing the column effluent with a derivatizing reagent in a reaction coil before it reaches the detector. chromatographytoday.com Common fluorogenic reagents for primary and secondary amines include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form intensely fluorescent isoindole derivatives. nih.gov

Fluorescamine: Reacts almost instantaneously with primary amines to form fluorescent pyrrolinone products, while the reagent itself is non-fluorescent. nih.govresearchgate.net

Naphthalene-2,3-dicarboxaldehyde (NDA): Reacts with primary amines in the presence of cyanide to form highly fluorescent N-substituted 1-cyanobenz[f]isoindole (CBI) derivatives. nih.gov

This technique significantly improves detection limits, allowing for quantification at femtomole levels, and enhances selectivity by targeting the specific functional group of the analyte. nih.govnih.govchromsoc.jp

Regioselective Synthesis and Stereocontrol in this compound Chemistry

Achieving control over the position of substituents (regioselectivity) and their spatial orientation (stereocontrol) is paramount in modern synthetic chemistry.

Regioselective Synthesis refers to the ability to control where a chemical reaction occurs on a molecule with multiple potential reaction sites. In the synthesis of the quinoline backbone, classic methods like the Combes quinoline synthesis offer a degree of regiocontrol. wikipedia.org This method involves the condensation of an aniline with a β-diketone, and the substitution pattern of the final quinoline is determined by the substituents on both starting materials. wikipedia.org More modern methods, such as palladium-catalyzed C-H functionalization, can provide high regioselectivity in the introduction of new groups onto a pre-existing quinoline ring. researchgate.netmdpi.com

Stereocontrol is the control of the formation of stereoisomers. For this compound derivatives, this is most relevant when creating chiral centers. As discussed previously, asymmetric transfer hydrogenation (ATH) is a key strategy for achieving excellent stereocontrol. rsc.org By selecting the appropriate chiral catalyst (e.g., a specific enantiomer of a chiral phosphoric acid), chemists can selectively produce one enantiomer of the resulting chiral tetrahydroquinoline over the other. dicp.ac.cndicp.ac.cn This control is crucial for applications where a specific stereoisomer is required. Strategies for stereocontrol are often based on creating a chiral pocket or environment around the substrate that favors reaction from one face of the molecule, as seen in the use of chiral ligands in metal catalysis. chinesechemsoc.org The principles of stereocontrolled synthesis have been elegantly demonstrated in the total synthesis of complex quinoline-containing natural products like quinine. figshare.comwikipedia.org

Advanced Spectroscopic and Crystallographic Characterization of N Phenylquinolin 3 Amine Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of N-phenylquinolin-3-amine analogues in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity and chemical environment of atoms.

¹H NMR and ¹³C NMR

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide initial and crucial structural information.

In the ¹H NMR spectra of this compound analogues, protons on the aromatic rings typically resonate in the downfield region, generally between δ 7.0 and 9.0 ppm. libretexts.org The exact chemical shift is influenced by the electronic effects of substituents on both the quinoline (B57606) and phenyl rings. For instance, the proton attached to the secondary amine (N-H) often appears as a broad signal, and its chemical shift can be variable due to factors like solvent and concentration. spectroscopyonline.com Protons on the quinoline ring system, such as H2, H4, and H8, often show distinct chemical shifts. For example, in 3-bromo-4-phenylquinoline, the H2 proton appears as a singlet at δ 9.05 ppm. acs.org

The ¹³C NMR spectra provide information on each unique carbon atom in the molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. chemistrysteps.com Carbons in the aromatic rings of this compound derivatives typically appear in the range of δ 110-150 ppm. For example, in 3-bromo-4-phenylquinoline, the carbon signals are observed between δ 118.4 and 152.0 ppm. acs.org The carbon attached to the nitrogen atom (C3) and the carbons of the phenyl ring directly bonded to the amine nitrogen will have characteristic chemical shifts influenced by the nitrogen's electron-donating or -withdrawing nature.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Analogues

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 3-Bromo-4-phenylquinoline | CDCl₃ | 9.05 (s, 1H), 8.13 (d, 1H), 7.71 (t, 1H), 7.53–7.42 (m, 5H), 7.33–7.26 (m, 2H) | 152.0, 147.6, 146.8, 136.7, 129.6, 129.4, 129.3, 128.8, 128.6, 128.5, 127.5, 126.3, 118.4 | acs.org |

| 3,8-Dibromo-4-phenylquinoline | CDCl₃ | 9.16 (s, 1H), 8.05 (dd, 1H), 7.60–7.45 (m, 5H), 7.32–7.26 (m, 2H) | 152.7, 148.1, 144.0, 136.4, 133.2, 130.1, 129.2, 128.8, 128.6, 127.8, 126.3, 124.9, 119.7 | acs.org |

| 1-(4-Phenylquinolin-2-yl)propan-1-one | CDCl₃ | 8.26 (d, 1H), 8.08 (s, 1H), 7.97 (d, 1H), 7.78 (t, 1H), 7.59 (t, 1H), 7.47-7.56 (m, 5H), 3.46 (q, 2H), 1.30 (t, 3H) | 203.29, 155.65, 147.63, 138.01, 136.63, 130.34, 129.58, 129.39, 128.78, 127.67, 125.86, 118.67, 32.18, 8.24 | acs.org |

Theoretical NMR Chemical Shift Prediction and Validation

Computational chemistry provides powerful tools for predicting NMR chemical shifts, which can then be compared with experimental data for structural validation. The Gauge-Including Atomic Orbital (GIAO) method, often used with Density Functional Theory (DFT), is a popular approach for calculating theoretical chemical shifts. acs.org

The process involves first optimizing the molecular geometry of the this compound analogue using a suitable level of theory and basis set (e.g., B3LYP/6-311G(d,p)). acs.orgnih.gov Subsequently, the NMR shielding tensors are calculated, from which the chemical shifts are derived. These predicted shifts are then correlated with the experimental values. nih.gov A good correlation between the theoretical and experimental data provides strong support for the proposed structure. acs.org These theoretical calculations can be particularly useful in distinguishing between possible isomers or in assigning signals in crowded regions of the spectrum. chemaxon.com Various software and online platforms are available for such predictions. caspre.ca

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of molecules. It is a valuable tool for identifying functional groups and confirming the structural features of this compound analogues.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is widely used to identify the characteristic functional groups present in a molecule. researchgate.net For this compound and its derivatives, key vibrational bands include:

N-H Stretch : Secondary amines (R₂NH) typically show a single, moderate absorption band in the region of 3350-3310 cm⁻¹. spectroscopyonline.comorgchemboulder.com The presence of this band is a clear indicator of the secondary amine group in this compound.

C-N Stretch : The stretching vibration of the C-N bond in aromatic amines is usually observed in the 1335-1250 cm⁻¹ region. orgchemboulder.comlibretexts.org

Aromatic C-H Stretch : These absorptions typically appear above 3000 cm⁻¹. libretexts.org

Aromatic C=C Stretch : The in-ring stretching vibrations of the quinoline and phenyl rings give rise to multiple bands in the 1600-1450 cm⁻¹ region. libretexts.org

N-H Bend : Primary amines show a bending vibration around 1650-1580 cm⁻¹, which would be absent in the secondary amine this compound. orgchemboulder.com

Table 2: Characteristic FT-IR Absorption Frequencies for this compound Analogues

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Secondary Amine | N-H Stretch | 3350 - 3310 | spectroscopyonline.comorgchemboulder.com |

| Aromatic Amine | C-N Stretch | 1335 - 1250 | orgchemboulder.comlibretexts.org |

| Aromatic Ring | C-H Stretch | > 3000 | libretexts.org |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | libretexts.org |

Vibrational Energy Distribution Analysis (VEDA) for Experimental-Theoretical Correlation

To gain a deeper understanding of the vibrational spectra, a Vibrational Energy Distribution (VEDA) analysis can be performed. nih.gov VEDA is a computational method that breaks down each normal mode of vibration into contributions from internal coordinates (stretches, bends, torsions). nih.govscienceopen.com

This analysis is typically performed in conjunction with theoretical frequency calculations (e.g., using DFT). By comparing the calculated vibrational frequencies and their corresponding VEDA with the experimental FT-IR spectrum, a more precise and detailed assignment of the experimental bands can be achieved. nih.gov This correlation between theoretical and experimental data not only confirms the proposed structure but also provides a detailed picture of the vibrational dynamics of the molecule. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination (e.g., GC-MS, HRMS, LC-MS)

Mass spectrometry is a cornerstone technique for the characterization of this compound analogues, providing precise molecular weight information and insights into their structural framework through fragmentation analysis. wikipedia.org Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Resolution Mass Spectrometry (HRMS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed. rsc.orgmdpi.com

In the analysis of this compound and its derivatives, the molecular ion peak (M+•) is a critical piece of information. For compounds containing an odd number of nitrogen atoms, like this compound, this peak will have an odd nominal mass. future4200.com For instance, the LC-MS spectrum of this compound shows a molecular ion peak [M+H]+ at m/z 221.12. googleapis.com Similarly, HRMS analysis of derivatives like 6-bromo-N-butyl-3-phenylquinolin-2-amine and 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine have provided exact mass measurements, confirming their elemental composition. mdpi.comsciengine.com

Fragmentation patterns observed in the mass spectra offer valuable structural information. A common fragmentation pathway for aliphatic amines is the cleavage of the bond alpha to the carbon atom attached to the nitrogen. future4200.com In more complex quinoline derivatives, fragmentation can involve the loss of specific substituents. For example, the mass spectrum of 4-hydroxy-3-formylidene-2'-nitroanilino-1-methylquinolin-2-one showed a molecular ion at m/z 323, with fragmentation corresponding to the loss of the –NO2C6H4 group (resulting in a peak at m/z 201) and the loss of the -C=N-C6H4NO2 group (peak at m/z 175). niscpr.res.in

LC-MS/MS provides even more detailed structural data by inducing further fragmentation of selected ions. ncsu.edu This technique has been instrumental in characterizing complex quinoline derivatives by providing multi-stage fragmentation data. nih.gov

Table 1: Mass Spectrometry Data for Selected this compound Analogues

| Compound | Ionization Method | Molecular Ion [M+H]+ (m/z) | Key Fragment Ions (m/z) | Reference |

| This compound | LC-MS | 221.12 | Not specified | googleapis.com |

| 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine | HRMS | 349.0152 (calculated), 349.0140 (found) | Not specified | mdpi.com |

| 4-Hydroxy-3-formylidene-2'-nitroanilino-1-methylquinolin-2-one | MS | 323 | 201, 175, 146, 134, 104, 77 | niscpr.res.in |

| 2-Azido-3-methylquinoline N-oxide | HRMS (ESI) | 223.0590 (calculated for [M+Na]+), 223.0594 (found) | Not specified | rsc.org |

| N-(3-acetyl-2-methyl-4-phenylquinolin-6-yl)arylamides | HRMS | Confirmed structures | Not specified | researchgate.net |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis and fluorescence spectroscopy are powerful tools for investigating the electronic transitions and photophysical properties of this compound analogues. rsc.orgrsc.org These techniques provide insights into how the molecular structure and its environment influence the absorption and emission of light.

Absorption and Emission Maxima Analysis

The absorption (λmax) and emission (λem) maxima of this compound derivatives are highly dependent on their chemical structure and the solvent used. Generally, these compounds exhibit absorption in the UV range and fluorescence in the visible region. rsc.org For instance, a series of synthesized quinoline derivatives showed absorption maxima ranging from 215 nm to 290 nm. rsc.org Another study on quinoline derivatives reported absorbance spectra between 337 nm and 341.73 nm, with emission spectra uniformly detected between 411.70 nm and 429.90 nm upon excitation at 340 nm. researchgate.net

The position of substituents on the quinoline and phenyl rings significantly affects the electronic properties. Electron-donating groups can cause a red-shift (bathochromic shift) in the absorption and emission spectra, while electron-withdrawing groups, such as a nitro group, can lead to a blue-shift (hypsochromic shift) and fluorescence quenching. rsc.org The broadened emission peaks often observed suggest strong intermolecular interactions and delocalization of π-electrons in the solid state. rsc.org

Table 2: Absorption and Emission Data for Selected this compound Analogues

| Compound/Derivative Series | Solvent | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) | Reference |

| Unsymmetrical bis-quinolin-3-yl chalcones | Various (polar and non-polar) | 215 - 290 | Not specified | rsc.org |

| Quinoline derivatives | Acetonitrile | 337 - 341.73 | 411.70 - 429.90 | researchgate.net |

| 7-fluoro-6-morpholino-3-phenylquinolin-1-ium chloride | Not specified | ~430 | 520 | researchgate.net |

| Angular googleapis.comphenylene | Tetrahydrofuran | ~435 | ~510 | d-nb.info |

| 7-amino-4-trifluromethyl-quinolone derivatives | Not specified | 339 - 374 | 402 - 481 | researchgate.net |

Stokes Shift and Quantum Yield Determinations

The Stokes shift, which is the difference in energy between the absorption and emission maxima, and the quantum yield (Φ), a measure of the efficiency of fluorescence, are key photophysical parameters. rsc.org A large Stokes shift is advantageous for fluorescence applications as it minimizes self-absorption and improves signal-to-noise ratio. rsc.org

Many this compound analogues exhibit significant Stokes shifts. For example, some bis-quinolin-3-yl chalcones display Stokes shifts exceeding 1.5 × 10^4 cm⁻¹, indicating substantial vibrational relaxation or thermal energy loss before emission. rsc.org In another series of quinoline derivatives, the Stokes shifts ranged from 8299 to 10856 cm⁻¹. researchgate.net

The quantum yield of these compounds can vary widely. For instance, a series of quinoline fluorophores showed quantum yields ranging from 0.1 to 0.7 in acetonitrile. rsc.org Another study reported quantum yields between 0.015 and 0.558. researchgate.net The presence of certain substituents, like nitro groups, can significantly decrease the quantum yield due to fluorescence quenching. rsc.org Conversely, other derivatives exhibit high quantum yields, making them promising candidates for fluorescent applications. rsc.org

Table 3: Stokes Shift and Quantum Yield Data for Selected this compound Analogues

| Compound/Derivative Series | Solvent | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |

| Unsymmetrical bis-quinolin-3-yl chalcones | Acetonitrile | >15000 cm⁻¹ | 0.1 - 0.7 | rsc.org |

| Quinoline derivatives | Acetonitrile | Not specified (cm⁻¹) | 0.015 - 0.558 | researchgate.net |

| 7-amino-4-trifluromethyl-quinolone derivatives | Not specified | 63 - 107 | 0.14 - 0.54 | researchgate.net |

| Angular googleapis.comphenylene | Tetrahydrofuran | Not specified | 0.07 | d-nb.info |

Solvatochromic Effects

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. researchgate.net This phenomenon is observed in this compound analogues and provides information about the interaction between the solute and solvent molecules. researchgate.net

A positive solvatochromism, where the absorption and emission maxima shift to longer wavelengths (red-shift) with increasing solvent polarity, is commonly observed for these compounds. rsc.org This indicates that the excited state is more polar than the ground state and is stabilized by polar solvents. researchgate.net For example, a series of synthesized bis-quinolin-3-yl chalcones demonstrated positive solvatochromism, with λmax values ranging from 215 nm to 290 nm in solvents of varying polarity. rsc.org The study of solvatochromic effects helps in understanding the electronic structure and intermolecular interactions of these molecules in different environments. researchgate.net

Single Crystal X-ray Diffraction for Solid-State Molecular Structure

The crystal structures of several this compound derivatives have been successfully determined using this method. For example, the structure of 4-(3,4-dimethylanilino)-N-(3,4-dimethylphenyl)quinoline-3-carboxamide revealed that the quinoline moiety is not perfectly planar. iucr.org Similarly, the crystal structure of 7-fluoro-6-morpholino-3-phenylquinolin-1-ium chloride salt was elucidated, confirming its molecular connectivity and stereochemistry. researchgate.net

Determination of Bond Lengths, Bond Angles, and Torsional Angles

SCXRD provides highly accurate measurements of geometric parameters within the crystal lattice.

Bond Lengths: The C-N bond lengths in the quinoline ring system are of particular interest. In a survey of quinoline compounds, the Cquinoline–N distances were found to be in the range of 1.319 to 1.438 Å, while the Caryl–N distances ranged from 1.396 to 1.438 Å. iucr.org For instance, in 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine, the C3–N2 bond distance was determined to be 1.342(3) Å, suggesting a degree of double bond character. mdpi.com

Bond Angles: The angles around the nitrogen atom and within the quinoline ring system provide insight into the hybridization and geometry of the molecule. The Cquinoline–N–Caryl/sp3 angle in a series of quinoline derivatives averaged around 126.1°. iucr.org The nitrogen atom in most amines is sp3 hybridized, leading to a trigonal pyramidal geometry with bond angles slightly less than the ideal tetrahedral angle of 109.5° due to the presence of a lone pair of electrons. libretexts.org

Table 4: Selected Crystallographic Data for this compound Analogues

| Compound | Key Bond Length (Å) | Key Bond Angle (°) | Dihedral/Torsional Angle (°) | Reference |

| 4-(3,4-dimethylanilino)-N-(3,4-dimethylphenyl)quinoline-3-carboxamide | Cquinoline–N: 1.319-1.438 (avg. 1.360) | Cquinoline–N–Caryl: avg. 126.105 | Dihedral (quinoline/phenyl): 28.99, 59.16 | iucr.org |

| 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine | C3–N2: 1.342(3) | Not specified | Dihedral (quinoline/phenyl): 126.08(7) | mdpi.com |

| 7-Methoxy-2-phenylquinoline-3-carbaldehyde | Not specified | Not specified | Dihedral (phenyl/quinoline): 43.53(4) | iucr.org |

| 3-(1-Adamantylamino)-3-methyl-1-phenylquinoline-2,4(1H,3H)-dione | Not specified | C-C-C (adamantane): 107.85-111.35 | Torsional (C12–C11–N1–C1): -73.9(2) | nih.gov |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, van der Waals)

Detailed crystallographic studies on various quinoline derivatives reveal that both classical and non-classical hydrogen bonds are instrumental in forming robust supramolecular synthons. In the crystal structure of N-phenylquinoline carboxamide and amine derivatives, both intramolecular and intermolecular hydrogen bonds are frequently observed. nih.goviucr.org For instance, in 4-(3,4-dimethylanilino)-N-(3,4-dimethylphenyl)quinoline-3-carboxamide, an intramolecular N—H···O hydrogen bond is formed, which influences the planarity of the amide group with the quinoline ring system. nih.gov In the crystal, molecules are further linked by intermolecular N—H···N hydrogen bonds, creating chains that run parallel to the crystallographic axes. iucr.org

In other analogues, such as N-Isopropyl-6-methyl-2-phenylquinoline-3-carboxamide, intermolecular N—H⋯O hydrogen bonds connect molecules into chains, reinforcing the cohesion between layers of the structure. researchgate.net Similarly, the crystal structure of 7-Methoxy-2-phenylquinoline-3-carbaldehyde shows molecules linked via C—H⋯O hydrogen bonds, which form double-stranded chains. iucr.org The chloride salt of 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine features corrugated "tapes" formed by N–H⁺···Cl⁻···H–N hydrogen bonds, which are integral to the solid-state structure. mdpi.com

The specific geometries of these hydrogen bonds, including donor-hydrogen (D-H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances and the D-H···A angle, are critical in defining the strength and directionality of the interactions.

| Compound Name/Reference | D-H···A | d(D-H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° | Symmetry Operation | Citation |

|---|---|---|---|---|---|---|---|

| 4-(3,4-dimethylanilino)-N-(3,4-dimethylphenyl)quinoline-3-carboxamide | N41—H41···O31 (intramolecular) | 0.89(3) | 2.01(3) | 2.701(3) | 134(2) | - | nih.gov |

| 4-(3,4-dimethylanilino)-N-(3,4-dimethylphenyl)quinoline-3-carboxamide | N32—H32···N1 | 0.89(3) | 2.22(3) | 3.091(4) | 164(3) | x+1/2, -y+3/2, z-1/2 | iucr.org |

| 7-Methoxy-2-phenylquinoline-3-carbaldehyde | C10—H10···O2 | 0.93 | 2.53 | 3.418(3) | 160 | -x+1, -y+1, -z+1 | iucr.org |

| 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine HCl | N(quinoline)–H⁺···Cl⁻ | - | - | 3.020(2) | - | - | mdpi.com |

| 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine HCl | N(aniline)–H···Cl⁻ | - | - | 3.1113(19) | - | - | mdpi.com |

Beyond classical hydrogen bonding, van der Waals forces, particularly π-π stacking and C-H···π interactions, play a crucial role in the crystal packing of these aromatic systems. In many phenylquinoline structures, the quinoline ring systems of adjacent molecules arrange in parallel or anti-parallel stacks. researchgate.net For example, in 7-Methoxy-2-phenylquinoline-3-carbaldehyde, the chains formed by hydrogen bonds are linked via π–π interactions involving inversion-related quinoline rings, with a shortest centroid–centroid distance of 3.6596 (17) Å. iucr.org In substituted 4-phenylquinolines, aromatic π···π stacking interactions involving the quinoline fragment are present, with stacking distances around 3.7991 (10) Å. researchgate.net

| Compound Type/Reference | Interaction Type | Description | Distance / Å | Citation |

|---|---|---|---|---|

| Substituted 4-phenylquinoline | π···π stacking | Interaction between quinoline motifs | 3.7991(10) | researchgate.net |

| 7-Methoxy-2-phenylquinoline-3-carbaldehyde | π–π interaction | Between inversion-related quinoline rings | 3.6596(17) (centroid-centroid) | iucr.org |

| Pyridine (B92270)–Quinoline Ru Complex | π···π stacking | Intramolecular, between pyridine and phenyl rings | 3.742(5) | preprints.org |

| Substituted 4-phenylquinoline | C–H···N | Involves hydrogen on the quinoline ring and nitrogen of an adjacent molecule | - | researchgate.net |

| Bedaquiline Analogue | N–H···Br | Forms a trimeric structure | - | mdpi.com |

The geometry of the amine group itself also influences packing. In the structure of 4-(3,4-dimethylanilino)-N-(3,4-dimethylphenyl)quinoline-3-carboxamide, the secondary amine exhibits a slightly pyramidal geometry rather than a planar one, confirming the sp³ hybridization of the nitrogen atom. nih.goviucr.org This deviation from planarity affects how the molecules can approach and interact with each other in the crystal. The dihedral angle between the quinoline moiety and the various phenyl rings is another critical parameter, influencing the degree of π-system overlap and the potential for stacking interactions. iucr.orgresearchgate.net

Computational and Theoretical Chemistry of N Phenylquinolin 3 Amine

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. rsc.organalis.com.my It is particularly effective for determining kinetic and thermodynamic stability, calculating structural parameters, and analyzing molecular interactions and electronic properties. rsc.org For quinoline (B57606) derivatives, DFT calculations, often performed with software like Gaussian 09, are used to optimize the molecule's geometry to its lowest energy state. rsc.org

Ground State Geometry and Conformational Analysis

Below is a table showcasing typical data obtained from geometric optimization of similar quinoline structures.

| Parameter | Value |

| Bond Length (C-N) | ~1.38 Å |

| Bond Length (C=C in Quinoline) | ~1.37 - 1.42 Å |

| Bond Angle (C-N-C) | ~128° |

| Dihedral Angle (Phenyl-Quinoline) | Varies with substitution |

Note: The data in this table is illustrative for quinoline derivatives and not specific experimental values for N-phenylquinolin-3-amine.

Vibrational Frequency Calculations

Vibrational frequency calculations are performed on the optimized geometry to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. analis.com.mybeilstein-journals.org These calculations help in the assignment of experimentally observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. acs.org For example, in related quinoline compounds, characteristic stretching frequencies for C=O and C=N bonds have been identified and compared with theoretical values, showing good agreement. acs.org The calculated vibrational spectra are often scaled to better match experimental data. beilstein-journals.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energies of these orbitals, calculated using DFT, are crucial indicators of a molecule's electronic behavior. irjweb.com In quinoline derivatives, the distribution of HOMO and LUMO can vary significantly with substitution. For example, in some derivatives, the HOMO density is concentrated on the amide and aryl ring, while the LUMO density is on the quinoline ring. rsc.org

A representative table of HOMO and LUMO energy levels for a quinoline derivative is provided below.

| Orbital | Energy (eV) |

| HOMO | -6.2967 |

| LUMO | -1.8096 |

Note: This data is for a related triazine derivative and serves as an example. irjweb.com

Energy Gap and its Correlation with Reactivity and Stability

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. rsc.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. rsc.orgnih.gov This is because less energy is needed for electronic transitions, facilitating charge transfer within the molecule. rsc.orgnih.gov The reactivity of molecules can be gauged by this energy difference; for instance, a smaller gap suggests the molecule can be more easily "activated" to participate in chemical reactions. rsc.orgwuxiapptec.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, typically color-coded to show different charge regions. uni-muenchen.de

In an MEP map:

Red regions indicate negative electrostatic potential, representing areas rich in electrons. These sites are susceptible to electrophilic attack. researchgate.net

Blue regions indicate positive electrostatic potential, representing electron-deficient areas. These sites are favorable for nucleophilic attack. researchgate.net

Green regions represent areas of neutral potential. researchgate.net

For quinoline derivatives, MEP analysis helps identify the electron-rich nitrogen and oxygen atoms as potential sites for interaction, as well as electron-deficient hydrogen atoms. rsc.orgnih.gov This visual representation of charge distribution is instrumental in understanding intermolecular interactions, such as hydrogen bonding, and guiding the design of new molecules with specific reactivity patterns. rsc.orgiastate.edu

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wave function into a more intuitive picture of localized bonds and lone pairs, akin to a classical Lewis structure. uni-muenchen.dewikipedia.org This approach allows for the quantitative investigation of electron delocalization and intramolecular interactions through the analysis of donor-acceptor interactions, which are evaluated using second-order perturbation theory. uni-muenchen.deresearchgate.net The stabilization energy, E(2), associated with these interactions quantifies the delocalization from a filled (donor) Lewis-type orbital to an empty (acceptor) non-Lewis orbital. wisc.edu

Key interactions in similar quinoline systems often involve:

Delocalization from the lone pair of the quinoline nitrogen (LP N) to the antibonding π* orbitals of the adjacent C-C bonds within the quinoline ring.

Charge transfer from the lone pair of the amine nitrogen (LP N) to the π* orbitals of the phenyl ring and the quinoline system.

Interactions between the π orbitals of the phenyl ring and the π* orbitals of the quinoline ring, indicating electronic communication between the two ring systems.

The table below shows representative donor-acceptor interactions and their calculated stabilization energies for a related 2,3-diaryl quinoline derivative, illustrating the types of interactions that stabilize the this compound framework. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N₅ | π(C₃-C₄) | 22.5 | Intramolecular Hyperconjugation |

| LP (1) N₅ | π(C₆-C₇) | 18.9 | Intramolecular Hyperconjugation |

| π(C₁-C₂) | π(C₃-C₄) | 15.7 | π-π Conjugation |

| π(C₆-C₇) | π(C₈-C₉) | 20.1 | π-π Conjugation |

Data is illustrative and based on analyses of similar quinoline structures. LP denotes a lone pair, and π and π denote bonding and antibonding orbitals, respectively.*

These delocalization effects, particularly the strong interactions involving the nitrogen lone pairs, underscore the integrated electronic nature of the this compound molecule. This charge transfer is fundamental to understanding the molecule's chemical reactivity and its potential for applications in materials science. researchgate.net

Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from Density Functional Theory (DFT), offer a quantitative framework for predicting the chemical behavior of a molecule. rsc.orgrasayanjournal.co.in These descriptors are calculated using the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). irjweb.com The HOMO-LUMO energy gap (ΔE) is a critical parameter, where a smaller gap generally implies higher chemical reactivity, greater polarizability, and lower kinetic stability. rsc.orgirjweb.com

The key global reactivity descriptors include:

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Chemical Potential (μ) = -χ

Electrophilicity Index (ω) = μ² / (2η)

Calculations on various quinoline derivatives provide insight into the expected values for this compound. A high chemical hardness indicates low reactivity, while high softness suggests high reactivity. irjweb.com The electrophilicity index measures the energy stabilization when the system acquires additional electronic charge. nih.gov

The following table presents calculated global reactivity descriptors for several quinoline-sulphonamide derivatives, which serve as a reference for the potential reactivity of this compound. nih.gov

| Compound | E_HOMO | E_LUMO | ΔE | Electronegativity (χ) | Hardness (η) | Softness (S) | Electrophilicity Index (ω) |

|---|---|---|---|---|---|---|---|

| 10a | -5.9243 | -2.1605 | 3.7638 | 4.0424 | 1.8819 | 0.5314 | 4.3417 |

| 10b | -5.8984 | -2.1638 | 3.7346 | 4.0311 | 1.8673 | 0.5355 | 4.3511 |

Data sourced from a study on quinoline-sulphonamide derivatives. nih.gov

These theoretical descriptors suggest that the this compound framework is a moderately reactive system, capable of participating in various chemical interactions, which is consistent with its use as a scaffold in medicinal chemistry.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational tool used to predict the binding mode and affinity of a ligand within the active site of a biological target, such as a protein or enzyme. nih.gov This method is crucial in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level. Numerous studies have explored the docking of quinoline derivatives against a wide range of biological targets, highlighting the scaffold's versatility. nih.govresearchgate.netnih.gov

Derivatives of N-phenylquinolin-amine have been investigated as inhibitors for targets implicated in cancer and viral diseases. These studies reveal that the quinoline scaffold can form critical interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues in the target's binding pocket.

For instance, a study on a related compound, 2-Hydroxy-N-Methyl-N-phenylquinolin-3-amine, demonstrated a strong binding affinity for the Moloney murine leukemia virus cancer protease (PDB ID: 1MN8), suggesting its potential as an inhibitor. researchgate.net Other studies have docked quinoline derivatives against targets like HIV reverse transcriptase and tubulin, achieving high docking scores and identifying key stabilizing interactions. nih.govnih.govtubitak.gov.tr

The table below summarizes the findings from various molecular docking studies on N-phenylquinolin-amine derivatives and other related quinoline compounds.

| Derivative Class | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| Quinoline-pyrimidine hybrid | HIV Reverse Transcriptase | 4I2P | -10.675 | Not specified | nih.govtubitak.gov.tr |

| 5,6,7-trimethoxy-N-phenylquinolin-4-amine | Tubulin | 4O2B | Not specified | Cys241, Leu248, Ala316 | nih.gov |

| 2H-thiopyrano[2,3-b]quinoline | CB1a protein | 2IGR | -9.8 | Not specified | nih.gov |

| Quinoline-thiadiazole | Cyclooxygenase-1 (COX-1) | Not specified | -8.56 | Not specified | rjptonline.org |

| 2-((7-chloroquinolin-4-yl) amino) benzohydrazide | Kinesin Eg5 protein | Not specified | Not specified | Stable interactions confirmed by MD simulations | nih.gov |

| 2-Hydroxy-N-Methyl-N-phenylquinolin-3-amine | Moloney murine leukemia virus cancer protease | 1MN8 | Strong binding affinity reported | Not specified | researchgate.net |

These simulations collectively suggest that the this compound core is a promising pharmacophore for designing inhibitors that can effectively bind to the active sites of various enzymes and receptors.

Quantum Chemical Calculations for Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances whose optical properties change in the presence of intense light, enabling applications in technologies like optical switching and frequency conversion. polimi.it Quantum chemical calculations are widely used to predict the NLO response of molecules, with the first hyperpolarizability (β) being a key descriptor for second-order NLO activity. tsijournals.comresearchgate.net

Molecules with large β values typically possess a significant degree of intramolecular charge transfer (ICT), often engineered through a donor-π-acceptor (D-π-A) architecture. The this compound structure inherently contains a donor component (the phenylamine group) and an acceptor component (the electron-deficient quinoline ring system), making it a candidate for NLO applications.

Theoretical studies on related quinoline derivatives confirm their potential as NLO materials. DFT calculations have been employed to compute the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) of various functionalized quinolines. researchgate.net The results often show that the β values of these compounds are significantly higher than that of urea, a standard reference material for NLO studies. tsijournals.com

| Molecule | Calculation Method | First Hyperpolarizability (β) (esu) | Reference |

|---|---|---|---|

| 4-methyl-2-(salicylidenehydrazino) quinoline ligand | DFT B3LYP/6-31G(d,p) | 0.427 x 10⁻³⁰ | tsijournals.com |

| Urea (for comparison) | Experimental | ~0.1 x 10⁻³⁰ | tsijournals.com |

| 2-(4-aminophenyl) Quinoline | B3LYP/6-31+G** | Large value reported | researchgate.net |

esu = electrostatic units.

The calculated NLO properties suggest that the this compound scaffold is a promising platform for developing new materials for optical applications. The combination of electron-donating and accepting moieties within a conjugated system facilitates the charge transfer necessary for a strong NLO response. researchgate.net

Structure Activity Relationship Sar Investigations of N Phenylquinolin 3 Amine Scaffolds

Identification of Key Pharmacophoric Features in N-phenylquinolin-3-amine Analogues

The this compound scaffold serves as a foundational structure for a variety of biologically active compounds. Pharmacophore modeling, a crucial technique in drug design, helps identify the essential steric and electronic features required for a molecule to interact with a specific biological target. d-nb.inforesearchgate.net For this compound analogues, the fundamental pharmacophore consists of the quinoline (B57606) ring system, the exocyclic amine linker, and the attached phenyl ring.

Studies on related quinoline derivatives have highlighted several key features:

Aromatic Rings: The quinoline and phenyl rings are critical components, often participating in hydrophobic and π-π stacking interactions within receptor binding pockets. nih.gov

Hydrogen Bond Donors and Acceptors: The nitrogen atom of the quinoline ring and the hydrogen atom of the exocyclic amine (N-H) can act as hydrogen bond acceptors and donors, respectively. nih.gov These interactions are often essential for anchoring the ligand to its biological target. For instance, in related 4-anilinoquinazolines, the quinoline nitrogen is a key "hinge-binder" that interacts with the backbone of protein kinases. mdpi.com

Positively Ionizable Groups: The quinoline nitrogen can be protonated, forming a positively charged center that can engage in ionic interactions with acidic amino acid residues in a target protein. nih.gov This feature is particularly relevant for 3-phenylaminoquinolinium salts, which are designed as ring-opened analogs of the natural product cryptolepine (B1217406). nih.gov

Three-Dimensional Arrangement: Unlike the flat, planar structure of parent compounds like cryptolepine, the this compound scaffold possesses significant conformational flexibility. nih.gov The ability of the phenyl ring to rotate relative to the quinoline moiety creates a non-planar topography, which is a crucial feature that can dictate the biological target and reduce toxicities associated with planar intercalating agents. mdpi.comnih.govresearchgate.net

In essence, a successful pharmacophore model for this class of compounds typically includes hydrophobic aromatic centers, hydrogen bonding features, and a defined spatial arrangement of these elements. nih.gov

Impact of Substituents at Different Positions on Molecular Activity

The biological activity of the this compound scaffold can be finely tuned by introducing various substituents at different positions on both the quinoline and phenyl rings. SAR studies systematically explore these modifications to map out regions of the molecule where changes are favorable or detrimental to activity.

For antifungal 3-phenylaminoquinolinium analogs, the position of substituents on the phenyl ring was found to be critical. nih.gov Potency was generally highest when substituents were at the 4-position of the phenyl ring, followed by the 3-position and then the 2-position. nih.gov This suggests that the space and interactions available at the receptor site are highly sensitive to the substitution pattern.

In a different series of 4-aminoquinoline (B48711) derivatives, it was found that introducing 2-arylvinyl substituents led to more potent antiproliferative activity compared to 2-aryl or other related groups, highlighting the impact of the nature of the substituent at the quinoline C2-position. mdpi.com Similarly, for certain kinase inhibitors, an aromatic system is considered necessary in the quinoline region to achieve potent activity. acs.org

The following table illustrates the effect of substituent position on the anti-trypanosomal activity of a related 1H-imidazo[4,5-c]quinoline scaffold, demonstrating the profound impact of substitution patterns.

Table 1: Effect of Phenyl Ring Substituents on Anti-trypanosomal Activity of 1H-Imidazo[4,5-c]quinoline Analogs

| Compound | R¹ Substituent (para-position of phenyl ring) | EC₅₀ (nM) acs.org |

|---|---|---|

| 16a | -CF₃ | 103 |

| 16b | -CN | 91 |

| 16c | -H | 24 |

This table shows that for this specific scaffold, removing the para-substituent on the phenyl ring surprisingly led to the most potent compound (16c). acs.org

Influence of Electronic Properties of Substituents

The electronic nature of substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—can significantly alter the charge distribution across the this compound scaffold, thereby influencing its binding affinity and reactivity. chemrxiv.orgnih.gov

In some cases, increasing the electron-withdrawing properties of substituents on the phenyl ring has been shown to enhance biological activity. For example, in a series of 8-hydroxy-N-phenylquinoline-2-carboxamides, antiviral activity against the H5N1 virus was positively influenced by increasing the electron-withdrawing nature of substituents on the anilide ring. mdpi.com The derivative with a 3-NO₂ group, a strong EWG, showed maximal activity. mdpi.com

Conversely, studies on other quinoline derivatives have found that electron-donating groups can be beneficial. For instance, the synthesis of certain quinolines proceeds with better yields when the precursors contain EDGs like -OCH₃ compared to those with EWGs. nih.gov In the context of α-glucosidase inhibition by 7-chloro-N-phenylquinolin-4-amine derivatives, activity was correlated with the presence of electron-donating groups on the phenyl ring moieties. researchgate.net

However, the relationship is not always straightforward. In the case of antifungal 3-phenylaminoquinolinium salts, studies suggested that lipophilicity played a more dominant role than electronic effects in determining the compound's potency. nih.gov This indicates a complex interplay between different physicochemical properties.

Steric Effects of Substituents

Steric hindrance, which relates to the size and bulkiness of substituent groups, is a critical factor in determining how a molecule fits into its target binding site. osti.gov Bulky substituents can either create favorable interactions in a large pocket or cause steric clashes that prevent optimal binding.

For some quinoline derivatives, increasing the steric bulk on the phenyl ring has been shown to improve receptor binding and biological activity. A 3-methyl group on the phenyl ring of a 2-phenylquinolin-8-amine (B171199) analog, for example, was found to increase antifungal potency by 40%. However, excessively bulky groups can also be detrimental. In studies of pyridine (B92270) derivatives, ortho-substituents on an N-aryl amide moiety proved to be harmful, leading to lower yields and poor selectivity, likely due to steric hindrance. nih.gov

The activity of amination has been observed to depend on the competition between the steric and electronic effects of the N-substituents on the amino group. researchgate.net This highlights that an optimal balance of steric and electronic properties is often required for maximal biological activity.

The following table presents data on the antiproliferative activity of 4-amino-6-halogenquinoline derivatives, where steric factors appear to influence potency.

Table 2: Antiproliferative Activity of 2-Substituted-4-amino-6-halogenquinolines

| Compound | R | X | IC₅₀ (μM, H-460 cell line) mdpi.com |

|---|---|---|---|

| 8b | 4-MeOC₆H₄ | Cl | 0.14 |

| 8h | 4-MeOC₆H₄ | Br | 0.18 |

| 8e | 4-ClC₆H₄ | Cl | 0.03 |

| 8f | 4-ClC₆H₄ | Br | 0.12 |

This data shows that for the same R group, the smaller chloro (Cl) substituent at position X generally results in higher potency than the bulkier bromo (Br) substituent, which may be due to steric effects. mdpi.com

Conformational Flexibility and its Role in Structure-Activity Relationships

The three-dimensional conformation of a molecule is paramount to its biological function. nih.gov The this compound scaffold is not a rigid, flat molecule. It possesses significant conformational flexibility due to the rotation allowed around the single bond connecting the phenyl ring to the exocyclic amine (C-N bond). nih.gov

This flexibility is a key differentiating feature from planar heterocyclic systems like cryptolepine. It was hypothesized that by "opening" the rigid, planar ring system of cryptolepine to create the more flexible this compound scaffold, the molecule would lose its ability to intercalate into DNA and thus exhibit a different, less cytotoxic mechanism of action. nih.gov

X-ray crystallography studies of related anilinoquinolines confirm this non-planar nature. For example, the crystal structure of 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine hydrochloride revealed a significant dihedral angle of 126.08° between the quinoline and phenyl ring systems. mdpi.com Another study on 2-methyl-4-phenylquinoline (B8046655) derivatives reported dihedral angles between the phenyl and quinoline rings of approximately 79-83°. researchgate.net This twisted conformation prevents the molecule from adopting the planarity required for DNA intercalation.

This inherent flexibility means the molecule can adopt different conformations to fit into various binding sites. However, a restricted conformation may in some cases lead to higher affinity for a specific target. unipd.it Understanding the preferred conformations and the energy barriers between them can provide critical insights for designing analogs with improved selectivity and potency. The dynamic nature of the scaffold allows it to adapt to the topography of a receptor, but this can also present challenges in drug design, where a more rigid conformation might be desirable to lock in the bioactive shape and reduce the entropic penalty of binding. tandfonline.comresearchgate.net

Mechanistic Studies of N Phenylquinolin 3 Amine in Biological Systems in Vitro Focus

Molecular Mechanisms of Enzyme Inhibition

α-Glucosidase Inhibition

N-phenylquinolin-3-amine and its derivatives have been investigated for their potential to inhibit α-glucosidase, an enzyme located in the brush border of the small intestine that is crucial for the breakdown of disaccharides into absorbable monosaccharides. researchgate.netscielo.br The inhibition of this enzyme can slow down carbohydrate digestion and absorption, which in turn helps to manage postprandial blood glucose levels. scielo.brnih.gov

The mechanism of α-glucosidase inhibition by these compounds is often competitive, where they vie with the natural carbohydrate substrates for binding to the active site of the enzyme. researchgate.net The structural similarity of some quinoline (B57606) derivatives to glucose analogs allows for a stronger binding affinity to α-glucosidase compared to its natural substrates. researchgate.net However, mixed-type inhibition, which involves both competitive and non-competitive actions, has also been observed, indicating that these inhibitors can bind to both the free enzyme and the enzyme-substrate complex. scielo.brmdpi.comscielo.br

Studies on various quinoline-based hybrids have shown promising α-glucosidase inhibitory activity. For instance, certain 7-chloro-N-phenylquinolin-4-amine derivatives have demonstrated significant inhibition, with some compounds exhibiting greater potency than the standard drug, acarbose. researchgate.net Structure-activity relationship (SAR) analyses suggest that the specific substituents on the phenyl and quinoline rings play a crucial role in the inhibitory activity. For example, the presence of cyclic secondary amine pendants and para-phenyl substituents has been linked to variable enzyme inhibition. researchgate.net

Molecular docking studies have provided further insights, suggesting that these inhibitors can form hydrogen bonds and hydrophobic interactions with key amino acid residues within the active site of α-glucosidase, leading to its inhibition. scielo.br

Table 1: α-Glucosidase Inhibitory Activity of Selected Quinoline Derivatives

| Compound | Type of Inhibition | IC50 (µM) | Reference |

|---|---|---|---|

| 7-chloro-N-(p-trifluoromethoxy)phenylquinolin-4-amine | Not Specified | 40.84 | researchgate.net |

| 1-(7-chloroquinolin-4-yl)-4-methylpiperidine | Not Specified | 46.70 | researchgate.net |

| Acarbose (Reference) | Not Specified | 51.73 | researchgate.net |

Inhibition of Moloney Murine Leukemia Virus Cancer Protease

The protease of the Moloney murine leukemia virus (Mo-MuLV) is an aspartyl protease essential for the viral life cycle. nih.gov It cleaves the Gag and Gag-Pol polyproteins at specific sites, leading to the maturation of the virus particle and rendering it infectious. nih.govscripps.edu Inhibition of this protease is a key strategy to block viral replication.

The Mo-MuLV protease has been found to be sensitive to several aspartyl protease inhibitors that are also active against the human immunodeficiency virus-1 (HIV-1) protease. nih.gov This suggests a degree of structural and functional similarity between the two viral enzymes. nih.gov The enzyme shows maximum activity at a pH of 6.0. nih.gov

While direct studies on the inhibition of Mo-MuLV protease by this compound were not found, the general class of quinoline derivatives has been explored for various antiviral activities. The mechanism of inhibition for aspartyl proteases typically involves the binding of the inhibitor to the active site of the enzyme, preventing the substrate from accessing it. The p12 domain of the Gag polyprotein in Mo-MuLV, which contains a critical PPPY motif for budding, is located between the matrix (MA) and capsid (CA) domains. plos.org The proteolytic cleavage at the p12-CA junction is a crucial step for viral infectivity. plos.org

Tyrosine Kinase Inhibition

Tyrosine kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the transfer of a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins. medsci.orgmdpi.com Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them important therapeutic targets. medsci.orgresearchgate.net

This compound and its analogs, particularly 4-anilinoquinolines, are known to function as tyrosine kinase inhibitors. researchgate.netmdpi.com The primary mechanism of action is competitive inhibition at the ATP-binding site of the kinase domain. researchgate.netnih.gov These small molecule inhibitors mimic the structure of ATP and bind to the catalytic site, thereby preventing the phosphorylation of downstream substrates and blocking the signal transduction pathways that promote cell growth, proliferation, and survival. mdpi.comnih.gov

Several potent tyrosine kinase inhibitors have been developed based on the phenylamino-pyrimidine and quinoline scaffolds. researchgate.net For example, gefitinib, an anilinoquinazoline (B1252766) derivative, selectively inhibits the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase by reversibly binding to its ATP-binding site. mdpi.com The development of resistance to these inhibitors can occur through mutations in the kinase domain, such as the T790M "gatekeeper" mutation in EGFR, which can alter the inhibitor's binding affinity. scielo.br

Table 2: Examples of Tyrosine Kinase Inhibitors and their Mechanisms

| Inhibitor | Target Kinase(s) | Mechanism of Action | Reference |

|---|---|---|---|

| Gefitinib | EGFR | Reversible, ATP-competitive | mdpi.com |

| Imatinib | BCR-ABL | Binds to inactive conformation, preventing ATP binding | nih.gov |

| Dasatinib | SFKs, BCR-ABL | Potent inhibitor of multiple kinases | nih.gov |

| Neratinib | EGFR, HER2 | Irreversible, covalent inhibitor | rsc.org |

Topoisomerase Inhibition

Topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and other cellular processes. plos.org They function by creating transient breaks in the DNA backbone to allow for strand passage and then religating the breaks. plos.org Topoisomerase inhibitors are a major class of anticancer drugs that interfere with this process. biomedpharmajournal.org

There are two main classes of topoisomerase inhibitors: "poisons" that stabilize the transient enzyme-DNA cleavage complex, leading to DNA damage and cell death, and "catalytic inhibitors" that prevent the enzyme from binding to or cleaving DNA. plos.orgnih.gov Many quinoline and acridine (B1665455) derivatives have been shown to act as topoisomerase inhibitors. mdpi.comacs.org

The mechanism of action for many of these compounds involves intercalation into the DNA, which can interfere with the topoisomerase's function. nih.gov Some flavonoids and related polyphenolic compounds, which share structural similarities with certain quinoline derivatives, have been shown to be potent topoisomerase I poisons and DNA intercalators. nih.gov However, a direct correlation between the degree of DNA unwinding and topoisomerase poisoning activity is not always clear. nih.gov The inhibition of topoisomerase IIα is considered a key mechanism for the cytotoxic effects of many anticancer drugs, while inhibition of the β-isoform has been linked to adverse effects. plos.org

Tubulin Polymerization Modulation

Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. mdpi.com Modulation of tubulin polymerization is a well-established strategy for cancer therapy. mdpi.comresearchgate.net

Certain quinoline derivatives have been investigated for their ability to inhibit tubulin polymerization. researchgate.netresearchgate.net Molecular docking studies have suggested that these compounds can bind to the colchicine (B1669291) binding site on tubulin. researchgate.net This binding can disrupt the formation of the microtubule network, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. researchgate.net

The inhibitory effect on tubulin polymerization is often structure-dependent. For instance, studies on 1H-benzimidazol-2-yl hydrazones have shown that the presence of hydroxy substituents on the phenyl ring can enhance the inhibitory effect. mdpi.com These compounds were found to elongate the nucleation phase and slow down the rate of tubulin polymerization. mdpi.com

DHODH Kinase Inhibition

While the provided outline mentions DHODH kinase inhibition, it is important to clarify that Dihydroorotate dehydrogenase (DHODH) is not a kinase but a flavin-dependent mitochondrial enzyme that catalyzes the fourth committed step in the de novo biosynthesis of pyrimidines. This pathway is crucial for cell proliferation, and its inhibition is a target for anticancer and anti-inflammatory therapies. There is no direct evidence in the provided search results to suggest that this compound acts as a kinase inhibitor of DHODH. The term may be a misnomer in the context of the provided outline. Research has focused on DHODH as an enzyme target, but not specifically as a kinase.

Ligand-Receptor Binding Affinity and Specificity

The interaction between a ligand and its receptor is a critical determinant of its biological activity. wikipedia.org The binding affinity, often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), reflects the strength of this interaction. wikipedia.org Studies on this compound and its derivatives have revealed their ability to bind to various receptors with differing affinities and specificities.

Derivatives of the 2-phenylquinoline (B181262) scaffold have been a focal point of research. For instance, (S)-N-(1-Phenylpropyl)-3-hydroxy-2-phenylquinoline-4-carboxamide, a derivative, was identified as a potent antagonist for the human neurokinin-3 (hNK-3) receptor. acs.org Investigations into the substitution patterns on the quinoline ring highlighted the significance of the 3-position in enhancing binding affinity for the hNK-3 receptor. acs.org Specifically, the introduction of a hydroxyl group at the 3-position (compound 53) or an amino group (compound 55) resulted in the most potent compounds in the series, with Ki values of 1.4 nM and 1.2 nM, respectively, for hNK-3-CHO binding. acs.org Furthermore, compound 53 demonstrated approximately 100-fold selectivity for the hNK-3 receptor over the hNK-2 receptor and showed no affinity for the hNK-1 receptor at concentrations up to 100 µM. acs.org

In the context of the N-methyl-D-aspartate (NMDA) receptor, 4-substituted-3-phenylquinolin-2(1H)-ones have been evaluated for their antagonist activity at the glycine (B1666218) site. acs.orgnih.gov The compound 4-Amino-3-phenylquinolin-2(1H)-one (compound 3) exhibited a 40-fold lower binding affinity compared to the acidic 4-hydroxy compound 1. acs.orgnih.gov However, replacing the 4-hydroxy group of a high-affinity compound with an amino group led to a 200-fold reduction in affinity, with an IC50 value of 0.42 µM. acs.orgnih.gov This suggests that while anionic functionality is not an absolute requirement, the nature of the substituent at the 4-position significantly influences binding affinity at the glycine/NMDA site. acs.orgnih.gov

Molecular docking studies have also provided insights into the binding mechanisms of phenylquinoline derivatives. For example, 2-Hydroxy-N-Methyl-Phenylquinolin-3-Amine has shown a strong binding affinity with the Moloney murine leukemia virus cancer protease. researchgate.net

The following table summarizes the binding affinities of selected this compound derivatives for their respective receptors.

| Compound/Derivative | Receptor | Binding Affinity (Ki/IC50) | Reference |

| (S)-N-(1-Phenylpropyl)-3-hydroxy-2-phenylquinoline-4-carboxamide (53) | Human Neurokinin-3 (hNK-3) | Ki = 1.4 nM | acs.org |

| 3-Amino-2-phenylquinoline-4-carboxamide derivative (55) | Human Neurokinin-3 (hNK-3) | Ki = 1.2 nM | acs.org |

| 4-Amino-3-phenylquinolin-2(1H)-one derivative (43) | Glycine site on NMDA receptor | IC50 = 0.42 µM | acs.orgnih.gov |

This table presents a selection of research findings and is not exhaustive.

Mechanistic Insights from In Vitro Cellular Assays

In vitro cellular assays are instrumental in elucidating the mechanisms through which a compound exerts its biological effects at the cellular level. Studies on this compound and its analogs have demonstrated their involvement in several key cellular processes, including cell cycle arrest, apoptosis induction, and the modulation of reactive oxygen species (ROS) and mitochondrial membrane potential.

Cell Cycle Arrest: